molecular formula C14H20O3 B12081521 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone CAS No. 63411-88-1

1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B12081521
CAS No.: 63411-88-1
M. Wt: 236.31 g/mol
InChI Key: VHAHDEBHRBHPIK-UHFFFAOYSA-N
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Description

1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a hexyl group attached to a dihydroxyphenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone typically involves the alkylation of a dihydroxybenzene derivative with a hexyl halide, followed by the introduction of an ethanone group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process. The final step involves the oxidation of the intermediate to form the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenyl derivatives.

Scientific Research Applications

1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Properties

63411-88-1

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(5-hexyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-7-11-8-12(10(2)15)14(17)9-13(11)16/h8-9,16-17H,3-7H2,1-2H3

InChI Key

VHAHDEBHRBHPIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)C

Origin of Product

United States

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